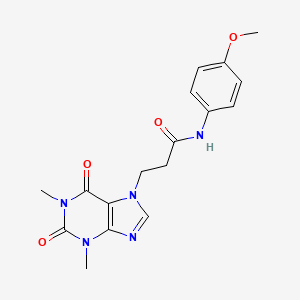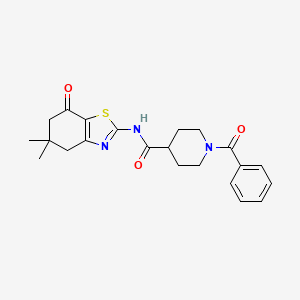![molecular formula C23H17NO7 B11157716 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B11157716.png)
3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromone Core: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step often involves the use of 2-methoxyphenol and a suitable coupling reagent to attach the methoxyphenoxy group to the chromone core.
Attachment of the Nitrophenylmethoxy Group: This can be done using 4-nitrobenzyl bromide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenoxy)-4H-chromen-4-one: Lacks the nitrophenylmethoxy group, which may result in different biological activities.
7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one: Lacks the methoxyphenoxy group, potentially altering its chemical reactivity and applications.
Uniqueness
3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is unique due to the presence of both methoxyphenoxy and nitrophenylmethoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17NO7 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-19-4-2-3-5-20(19)31-22-14-30-21-12-17(10-11-18(21)23(22)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
DKICNSFBKRLZBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-ethylhexyl)amino]-3-oxopropyl}benzamide](/img/structure/B11157644.png)
![1-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157646.png)
![1-[(1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B11157654.png)
![3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazino}ethyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157664.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11157665.png)
![(7E)-N-hydroxy-3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-imine](/img/structure/B11157671.png)
![3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one](/img/structure/B11157672.png)
![N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11157680.png)
![6-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11157681.png)
![9-(4-methylbenzyl)-9,10-dihydro-8H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B11157687.png)
![2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11157689.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11157690.png)

